N-[2-(dimethylamino)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(dimethylamino)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines a benzofuran core with a dimethylamino group and a phenylethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions. The dimethylamino group and the phenylethyl side chain are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(dimethylamino)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the benzofuran core may influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminoethanol: A simpler compound with similar dimethylamino functionality.
U-47700: An opioid analgesic with a similar dimethylamino group but different core structure.
Dimethylaminoquinolines: Compounds with a quinoline core and dimethylamino group.
Uniqueness
N-[2-(dimethylamino)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core with a dimethylamino group and a phenylethyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H26N2O2 |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H26N2O2/c1-14-11-18-16(3)21(26-20(18)12-15(14)2)22(25)23-13-19(24(4)5)17-9-7-6-8-10-17/h6-12,19H,13H2,1-5H3,(H,23,25) |
InChI Key |
ZEXRZWRPIJQSHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC(C3=CC=CC=C3)N(C)C |
Origin of Product |
United States |
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